
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 2,6-dimethylphenyl group and a methylidene group
Métodos De Preparación
The synthesis of 1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 2,6-dimethylphenylamine with maleic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Análisis De Reacciones Químicas
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione can be compared with similar compounds such as:
This compound: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
2,6-Dimethylphenyl isothiocyanate: Another compound with a 2,6-dimethylphenyl group, used in different applications.
N-(2,6-Dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A compound with a similar phenyl group but different core structure, leading to distinct properties.
Propiedades
Número CAS |
63233-86-3 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-8-5-4-6-9(2)12(8)14-11(15)7-10(3)13(14)16/h4-6H,3,7H2,1-2H3 |
Clave InChI |
ZUCIVWOBQSAZGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C(=O)CC(=C)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)
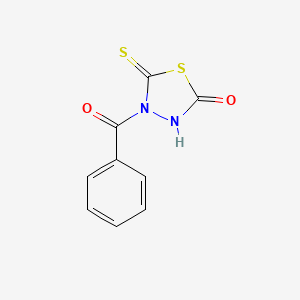

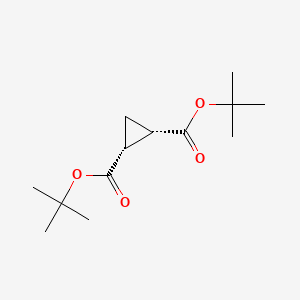
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)

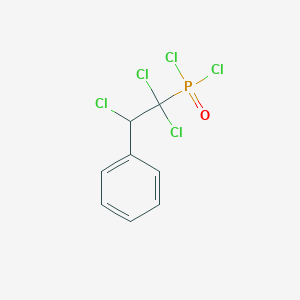
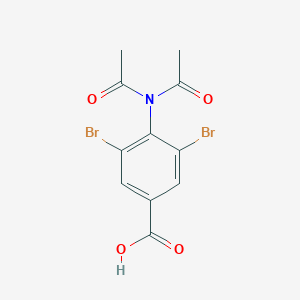
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
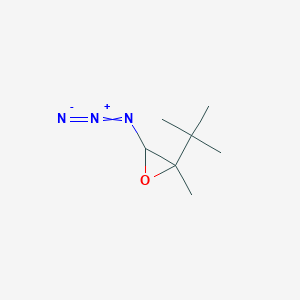
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
